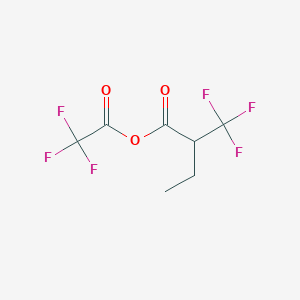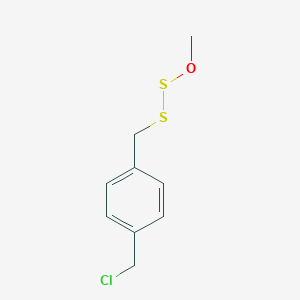
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane is an organic compound characterized by the presence of a chloromethyl group attached to a benzyl ring, which is further connected to a methoxydisulfane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane typically involves the reaction of 4-(chloromethyl)benzyl chloride with sodium methoxydisulfane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and scalability. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and yield.
化学反応の分析
Types of Reactions: 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane moiety to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Amines, thiols; conditions: solvents like dichloromethane, room temperature to 40°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thio derivatives.
科学的研究の応用
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialty polymers and as a cross-linking agent in the manufacture of high-performance materials.
作用機序
The mechanism by which 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane exerts its effects involves the interaction of the chloromethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, disrupting normal cellular functions. The disulfane moiety can also undergo redox reactions, generating reactive sulfur species that can further interact with cellular components.
類似化合物との比較
- 1-(4-(Chloromethyl)benzyl)-2-methoxysulfane
- 1-(4-(Chloromethyl)benzyl)-2-ethoxydisulfane
- 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfide
Comparison: 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane is unique due to its specific combination of a chloromethyl group and a methoxydisulfane moiety. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of the methoxy group can influence the compound’s solubility and reactivity, making it more suitable for certain applications compared to its ethoxy or sulfide analogs.
特性
分子式 |
C9H11ClOS2 |
|---|---|
分子量 |
234.8 g/mol |
IUPAC名 |
1-(chloromethyl)-4-[(methoxydisulfanyl)methyl]benzene |
InChI |
InChI=1S/C9H11ClOS2/c1-11-13-12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
InChIキー |
YONHNUXEKDOSOO-UHFFFAOYSA-N |
正規SMILES |
COSSCC1=CC=C(C=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
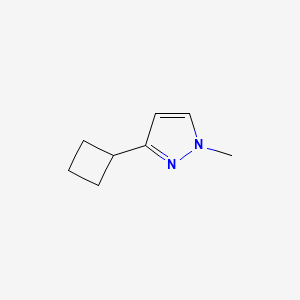
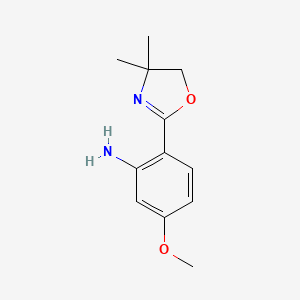
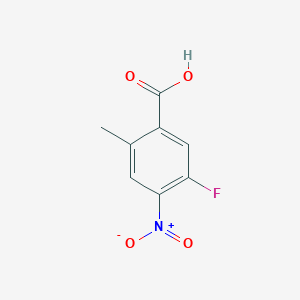
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)
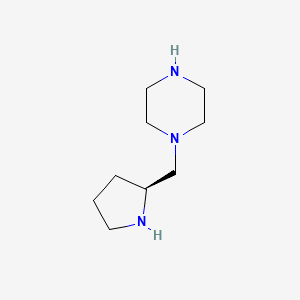
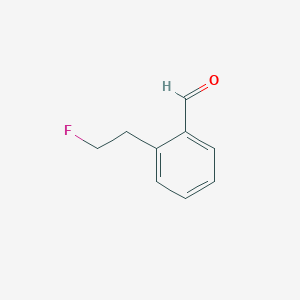

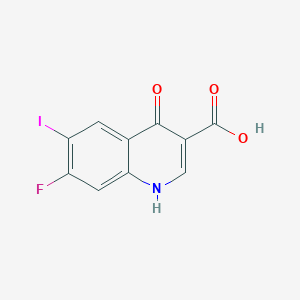
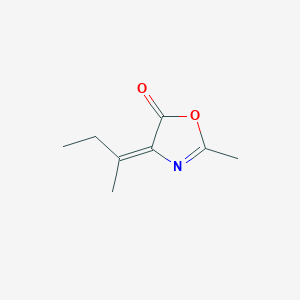
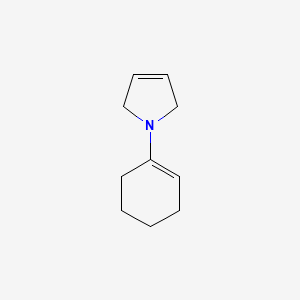
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)

